![molecular formula C18H19FN2O B10794083 Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride](/img/structure/B10794083.png)
Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride
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Overview
Description
Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride is a complex organic compound that belongs to the class of bicyclic compounds. It is characterized by the presence of a fluorinated pyridine ring and a methoxyphenyl group, which contribute to its unique chemical properties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride typically involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorinated pyridine and methoxyphenyl groups. One common synthetic route involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Fluorinated Pyridine Ring: The fluorinated pyridine ring can be introduced through a nucleophilic substitution reaction using a fluorinated pyridine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluorinated pyridine derivatives, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield de-fluorinated or de-methoxylated products.
Scientific Research Applications
Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used to investigate the mechanisms of action of various drugs and to develop new pharmacological agents.
Chemical Biology: The compound is used as a tool to study biological processes and to develop new chemical probes.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- 2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane acetate
- 2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane sulfate
Uniqueness
Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride is unique due to its specific combination of a fluorinated pyridine ring and a methoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H19FN2O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H19FN2O/c1-22-14-4-2-3-11(7-14)16-8-12(10-20-18(16)19)15-9-13-5-6-17(15)21-13/h2-4,7-8,10,13,15,17,21H,5-6,9H2,1H3 |
InChI Key |
QCMWMXIGXXDEEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N=CC(=C2)C3CC4CCC3N4)F |
Origin of Product |
United States |
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